

Comprehensive Application Notes and Protocols: 1,3-Diacetoxypropane in Ganciclovir Intermediate Preparation

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Compound Focus: 1,3-Diacetoxypropane

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Introduction to Ganciclovir and Its Synthetic Importance

Ganciclovir (GCV) is a **potent antiviral nucleoside analogue** that has established itself as a first-line treatment for cytomegalovirus infections, particularly in immunocompromised patients such as those undergoing organ transplantation or living with HIV/AIDS. As a **guanosine derivative**, ganciclovir exhibits its antiviral activity through selective inhibition of viral DNA polymerases after undergoing phosphorylation to its active triphosphate form within infected cells. This molecular specificity allows it to effectively suppress viral replication while demonstrating relatively lower affinity for host cellular polymerases. The clinical significance of ganciclovir, especially in ophthalmology for treating cytomegalovirus retinitis and in transplant medicine for prophylaxis against cytomegalovirus disease, has driven substantial research interest in optimizing its synthetic pathways to enhance efficiency, purity, and overall yield [1].

The **structural complexity** of ganciclovir presents notable synthetic challenges, primarily due to the presence of the acyclic side chain comprising 1,3-dihydroxy-2-propoxymethyl moiety attached to the guanine base. This particular structural arrangement is essential for the drug's antiviral potency but introduces substantial difficulties in regioselective synthesis. The **commercial manufacturing** of ganciclovir requires sophisticated chemical processes to ensure high purity while controlling production costs. Among

the various synthetic approaches developed, those utilizing **1,3-diacetoxypropane** as a key precursor for constructing the side chain have demonstrated particular advantages in terms of regioselectivity and overall process efficiency. These methods have evolved through multiple patent filings and process optimization efforts to address the persistent challenges associated with large-scale production of this vital antiviral medication [2] [3] [4].

Chemical Role of 1,3-Diacetoxypropane in Ganciclovir Synthesis

Reaction Mechanisms and Chemical Properties

1,3-Diacetoxypropane serves as a **critical bifunctional reagent** in ganciclovir synthesis, specifically enabling the introduction of the complete side chain structure in a single reaction step. Chemically known as [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate, this compound possesses **two reactive sites** that facilitate sequential alkylation reactions with the guanine base. The molecular structure features acetate-protected hydroxyl groups that prevent unwanted side reactions while maintaining the necessary reactivity for the key alkylation step. The **electron-withdrawing nature** of the acetate groups enhances the susceptibility of the methylene bridges to nucleophilic attack, which is essential for the formation of the critical carbon-nitrogen bond between the side chain and the purine ring system [2] [5].

The **regioselective advantage** offered by **1,3-diacetoxypropane** constitutes its most significant benefit in ganciclovir synthesis. During the alkylation reaction with N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, the selectivity for the N-9 position over the N-7 position of the guanine base is markedly improved, typically achieving ratios of 9:1 or higher. This **positional selectivity** is crucial because the N-9 isomer represents the therapeutically active form, while the N-7 isomer is pharmacologically undesirable. The molecular architecture of **1,3-diacetoxypropane**, with its specific spatial arrangement of reactive centers, creates steric and electronic conditions that favor formation of the N-9 regioisomer, thereby reducing the formation of difficult-to-remove impurities and streamlining the subsequent purification processes [2] [3].

Structural Analysis of Key Intermediates

The **primary intermediate** formed through the reaction of guanine derivatives with **1,3-diacetoxypropane** is N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine. This compound features **complete protection** of all reactive functionalities: the exocyclic amine group on the guanine base is protected as an acetamide, while the hydroxyl groups on the propane side chain are protected as acetate esters. This comprehensive protection strategy prevents unwanted side reactions during the alkylation process and facilitates easier purification of the intermediate before the final deprotection step. The **molecular stability** imparted by these protecting groups allows for storage and characterization of the intermediate, enabling quality control at critical stages of the synthetic sequence [2] [5].

The **structural characteristics** of this key intermediate have been thoroughly investigated using multiple analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy reveals distinctive absorption bands corresponding to the carbonyl stretching vibrations of both the acetamide and acetate ester groups at approximately 1650-1750 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive evidence of the N-9 substitution pattern, with characteristic chemical shifts for the methylene protons of the -OCH₂O- linkage appearing typically between δ 5.0-5.5 ppm in the ¹H NMR spectrum. High-Performance Liquid Chromatography (HPLC) analyses consistently demonstrate the high regioselectivity achieved through this synthetic approach, with the N-9 isomer constituting 85-95% of the product mixture depending on specific reaction conditions employed [5].

Quantitative Data Analysis and Method Comparison

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Synthetic Approaches for Ganciclovir Intermediate

Method Parameter	Alkylation with 1,3-Diacetoxypropane	Alternative Alkylation Methods	Optimized Industrial Process
Alkylating Agent	1,3-diacetoxypropane	Halomethyl ethers	1,3-diacetoxypropane

Method Parameter	Alkylation with 1,3-Diacetoxypropane	Alternative Alkylation Methods	Optimized Industrial Process
Guanine Substrate	N ² -acetylguanine	Guanine or 2,6-dichloropurine	N ² -acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine
Solvent System	Toluene, DMF, or mixtures	DMSO, DMF, or acetonitrile	Toluene-DMF (3:1 v/v)
Catalyst System	p-Toluenesulfonic acid, BF ₃ -etherate	Phase transfer catalysts	BF ₃ -etherate complex
Reaction Temperature	90-110°C	70-90°C	95-105°C
N-9:N-7 Ratio	8:1 to 12:1	2:1 to 5:1	>12:1
Overall Yield	75-85%	50-70%	80-90%
Key Advantage	High regioselectivity, fewer side products	Simpler starting materials	Optimized purity and yield

The comprehensive data compiled in Table 1 illustrates the **substantial advantages** of employing **1,3-diacetoxypropane** as the key alkylating agent in ganciclovir synthesis. The **regioselectivity enhancement** is particularly noteworthy, with N-9:N-7 isomer ratios consistently exceeding 8:1 and reaching up to 12:1 under optimized conditions. This represents a significant improvement over alternative alkylation methods using halomethyl ethers, which typically achieve ratios of only 2:1 to 5:1. The higher regioselectivity directly translates to **simplified purification** processes and reduced losses during isolation of the desired intermediate. Furthermore, the overall yield of 75-90% demonstrated by methods utilizing **1,3-diacetoxypropane** represents a substantial improvement over alternative approaches, making this synthetic route particularly attractive for commercial-scale manufacturing [2] [3] [5].

The **solvent selection** also plays a critical role in determining the efficiency of the alkylation reaction. Toluene and dimethylformamide (DMF) mixtures have emerged as particularly effective media, with optimal performance observed at approximately 3:1 v/v ratio. This specific solvent combination provides the ideal balance between solubility for both the guanine derivative and the alkylating agent, while facilitating the

reaction through appropriate solvation of the transition state. The data further indicates that **catalyst optimization** represents another crucial factor, with BF₃-etherate complexes demonstrating superior performance compared to conventional acid catalysts such as p-toluenesulfonic acid. The Lewis acid character of boron trifluoride enhances the electrophilicity of the alkylating agent without promoting degradation side reactions, thereby contributing to both the high yield and excellent regioselectivity observed in the optimized process [2] [5].

Purification and Isolation Techniques

Table 2: Purification Methods for Ganciclovir Intermediate and Final API

Purification Step	Technique	Conditions	Outcome	Purity Impact
Intermediate Crystallization	Solvent-based crystallization	Toluene/Methanol (2:1 v/v), cooling to 0-5°C	Isolation of N-9 isomer	Increases purity from 85% to >95%
Isomer Separation	Selective precipitation	Methanol-water gradient	Reduction of N-7 isomer	N-7 content <2%
Final Hydrolysis	Acid or base catalyzed	HCl or KOH in methanol, reflux	Deprotection to ganciclovir	Complete deacetylation
API Crystallization	Anti-solvent addition	Water-methanol system	Pure ganciclovir crystals	Purity >99%
Impurity Removal	Activated carbon treatment	2-5% w/w, 60°C, 30 min	Color and impurity reduction	APHA color <100

The purification and isolation methodologies detailed in Table 2 highlight the **comprehensive strategy** required to obtain ganciclovir and its key intermediate in high purity. The **crystallization efficiency** for the intermediate is particularly dependent on the solvent system employed, with toluene-methanol mixtures in a 2:1 v/v ratio demonstrating optimal performance with respect to both yield and purity enhancement. This specific solvent combination provides the ideal polarity gradient for selective crystallization of the N-9

isomer while maintaining the undesired N-7 isomer in solution. The cooling profile during crystallization also proves critical, with gradual reduction of temperature from ambient conditions to 0-5°C resulting in the formation of well-defined crystals with excellent filtration characteristics, thereby minimizing processing time and product losses during solid-liquid separation [3] [4] [5].

The **final hydrolysis step** represents another crucial purification stage where careful control of reaction conditions determines the quality of the resulting ganciclovir. Acid-catalyzed deprotection using hydrochloric acid in methanol typically proceeds more rapidly but requires careful control to prevent degradation of the purine ring system. In contrast, base-catalyzed hydrolysis employing potassium hydroxide offers superior selectivity but may result in slower reaction kinetics. The data indicates that optimal results are achieved using approximately 1.5-2.0 equivalents of potassium hydroxide in aqueous methanol under reflux conditions, typically requiring 4-6 hours for complete deprotection. The subsequent **crystallization of ganciclovir** from water-methanol systems produces the final active pharmaceutical ingredient with consistent polymorphic form and purity exceeding 99%, as confirmed by HPLC analysis [4] [5].

Experimental Protocols

Protocol 1: Alkylation of N²-Acetylguanine with 1,3-Diacetoxypropane

Objective: To prepare N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine with high regioselectivity for the N-9 position.

Materials and Equipment:

- N²-acetylguanine (25.0 g, 0.14 mol)
- **1,3-Diacetoxypropane** (35.0 g, 0.17 mol)
- Anhydrous toluene (250 mL)
- Dimethylformamide (DMF, 85 mL)
- Boron trifluoride etherate (BF₃·Et₂O, 3.5 mL)
- Heating mantle with temperature control
- 500 mL three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser with drying tube

- Nitrogen inlet system

Procedure:

- **Reaction Setup:** Charge the three-necked round-bottom flask with N²-acetylguanine (25.0 g, 0.14 mol), anhydrous toluene (250 mL), and DMF (85 mL). Equip the flask with a mechanical stirrer, reflux condenser fitted with a drying tube, and nitrogen inlet. Purge the system with nitrogen for 15 minutes to create an inert atmosphere.
- **Alkylation:** Add **1,3-diacetoxypropane** (35.0 g, 0.17 mol, 1.2 eq) to the reaction mixture while maintaining vigorous stirring. Heat the suspension to 95-100°C using a heating mantle until a clear solution is obtained (approximately 30-45 minutes).
- **Catalyst Addition:** Cool the reaction mixture to 80°C and carefully add boron trifluoride etherate (3.5 mL, 0.028 mol) dropwise over 10 minutes. After addition, heat the reaction mixture under reflux at 105-110°C for 6-8 hours with continuous stirring.
- **Reaction Monitoring:** Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate:methanol (9:1) as the mobile phase. The desired product exhibits an R_f value of approximately 0.6, while the starting material has R_f = 0.3.
- **Workup Procedure:** After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL). Separate the organic layer and dry over anhydrous sodium sulfate (15 g) for 30 minutes.
- **Concentration:** Filter off the drying agent and concentrate the solution under reduced pressure (40-50°C water bath temperature) until approximately 100 mL remains.
- **Crystallization:** Add methanol (50 mL) to the concentrated solution and heat gently to dissolve any precipitate. Cool the solution slowly to room temperature, then further to 0-5°C in an ice bath. Maintain at this temperature for 2 hours to complete crystallization.
- **Isolation:** Collect the crystals by vacuum filtration and wash with cold methanol (15 mL). Dry the product under reduced pressure (50°C, 10 mmHg) for 6 hours to constant weight.

Expected Results: The procedure typically yields 38-42 g (75-83%) of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine as a white crystalline solid with purity >95% by HPLC and N-9:N-7 isomer ratio >12:1. Characterization data: ¹H NMR (400 MHz, DMSO-d₆) δ 10.92 (s, 1H, NH), 7.72 (s, 1H, C8-H), 5.35 (s, 2H, OCH₂O), 4.25-4.10 (m, 5H, OCH₂CH), 2.45 (s, 3H, NCOCH₃), 2.05 (s, 6H, 2×OCOCH₃); HPLC (C18, 60% MeOH/water) t_R = 8.5 min [2] [5].

Protocol 2: Hydrolysis of Intermediate to Ganciclovir

Objective: To convert N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine to pure ganciclovir through selective deprotection.

Materials and Equipment:

- N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (30.0 g, 0.072 mol)
- Methanol (300 mL)
- Potassium hydroxide (12.0 g, 0.214 mol)
- Deionized water (150 mL)
- Activated carbon (1.5 g)
- 1M hydrochloric acid (for pH adjustment)
- 500 mL round-bottom flask
- Mechanical stirrer
- Reflux condenser
- pH meter
- Buchner funnel and filtration apparatus

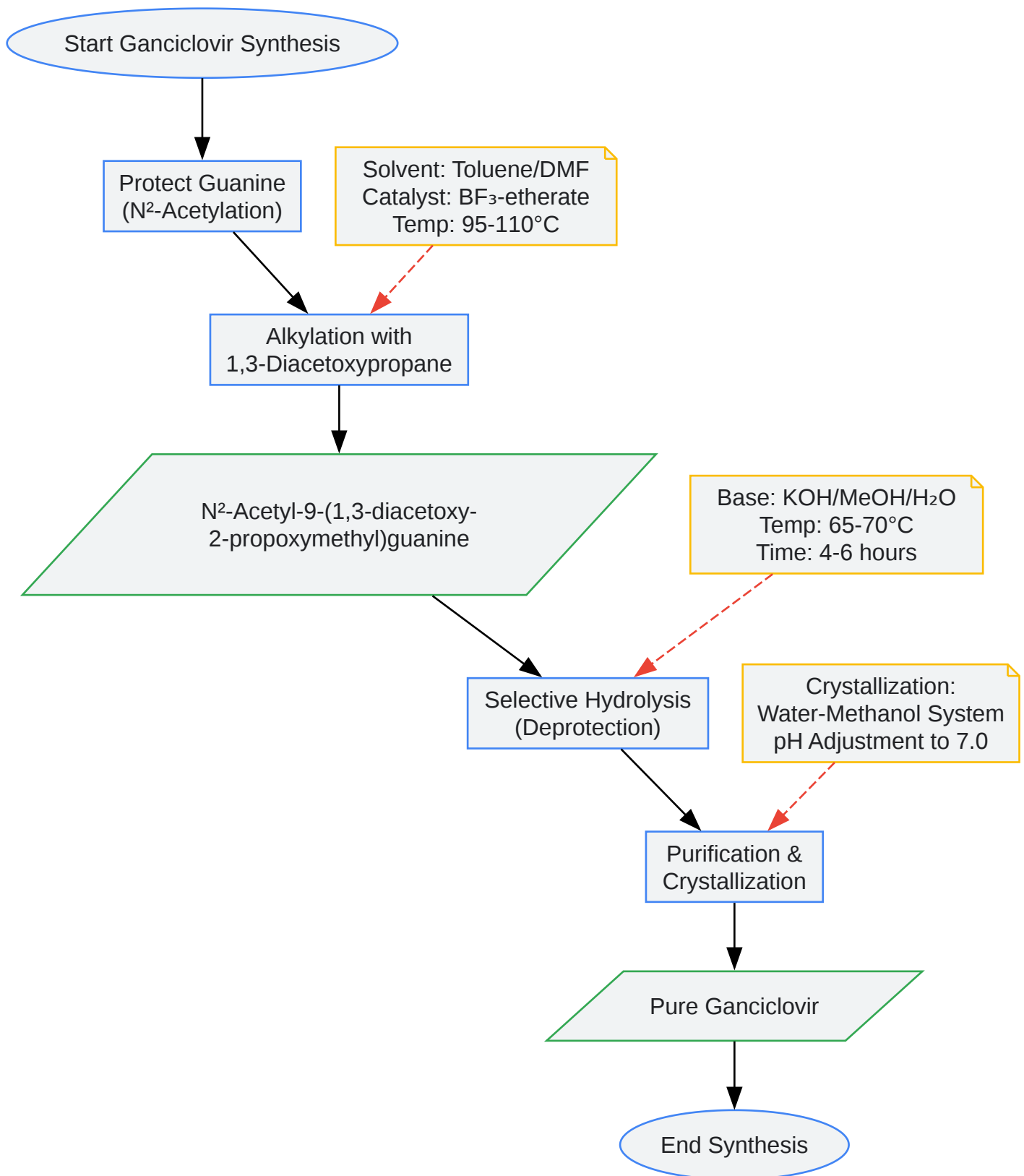
Procedure:

- **Reaction Setup:** Charge a 500 mL round-bottom flask with the ganciclovir intermediate (30.0 g, 0.072 mol) and methanol (300 mL). Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture to 60°C with stirring until complete dissolution is achieved.
- **Hydrolysis:** Prepare a solution of potassium hydroxide (12.0 g, 0.214 mol) in deionized water (60 mL) and add dropwise to the reaction mixture over 20 minutes. After addition, heat the reaction under reflux (65-70°C) for 4-6 hours with continuous stirring.
- **Reaction Monitoring:** Monitor reaction progress by TLC using silica gel plates and n-butanol:acetic acid:water (4:1:1) as the mobile phase. The ganciclovir product exhibits R_f = 0.25, while the intermediate has R_f = 0.75.
- **Decolorization:** After complete reaction, cool the mixture to 50°C and add activated carbon (1.5 g). Stir at this temperature for 30 minutes, then filter hot through a Buchner funnel with a celite pad.
- **Neutralization:** Transfer the clear filtrate to a clean flask and cool to room temperature with stirring. Adjust the pH to 7.0 ± 0.2 using 1M hydrochloric acid (approximately 85-90 mL required) added dropwise with efficient stirring.
- **Crystallization:** Concentrate the neutralized solution under reduced pressure (40-45°C) to approximately 120 mL volume. Cool the solution to room temperature, then further to 0-5°C, and maintain at this temperature for 4 hours to complete crystallization.
- **Isolation:** Collect the crystals by vacuum filtration and wash with cold methanol (20 mL) followed by cold acetone (15 mL). Dry the product under reduced pressure (50°C, 5 mmHg) for 8 hours to constant weight.

Expected Results: The procedure typically yields 18-20 g (85-90%) of ganciclovir as a white crystalline solid with chemical purity >99% by HPLC and water content <0.5% by Karl Fischer titration. Characterization data: ¹H NMR (400 MHz, DMSO-d₆) δ 10.65 (s, 1H, NH), 7.75 (s, 1H, C8-H), 5.35 (s, 2H, OCH₂O), 4.45 (t, 2H, J = 5.2 Hz, 2×OH), 3.65-3.45 (m, 5H, OCH₂CH), 3.25 (m, 4H, CH₂OH); HPLC (C18, 10% MeOH/water) t_R = 5.5 min; Melting point = 247-250°C (dec) [4] [5].

Synthesis Workflow and Process Optimization

The synthesis of ganciclovir employing **1,3-diacetoxypropane** follows a **logical sequence** of chemical transformations, beginning with appropriate starting materials and progressing through well-defined intermediates to the final active pharmaceutical ingredient. The process can be conceptually divided into three main stages: (1) preparation and protection of the guanine base, (2) regioselective alkylation with **1,3-diacetoxypropane** to form the key intermediate, and (3) sequential deprotection and purification to obtain pure ganciclovir. Each stage requires specific reaction conditions and workup procedures to maximize yield and purity while minimizing the formation of undesirable isomers and impurities. The **inherent efficiency** of this synthetic route stems from the strategic use of protecting groups that ensure regioselectivity during the alkylation step while facilitating straightforward removal under mild conditions at the appropriate process stage [2] [5].



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Figure 1: Ganciclovir Synthesis Workflow Using **1,3-Diacetoxypropane**

Critical Process Parameters and Controls

The **alkylation reaction** represents the most critical stage in the entire synthetic sequence, with several parameters requiring precise control to ensure optimal results. The **reaction temperature** must be maintained within the range of 95-110°C to achieve acceptable reaction rates while minimizing decomposition of both starting materials and products. Temperature excursions below this range result in incomplete conversion, while higher temperatures promote side reactions and decrease regioselectivity. The **molar ratio** of **1,3-diacetoxypropane** to the guanine derivative represents another crucial parameter, with optimal results obtained at 1.2:1 to 1.3:1. Lower ratios lead to incomplete alkylation and reduced yields, while higher ratios increase the formation of dialkylated byproducts and complicate the purification process. The **catalyst concentration** of boron trifluoride etherate at 10-15 mol% relative to the guanine derivative provides the ideal balance between reaction rate enhancement and minimal catalyst-related impurities [2] [5].

The **hydrolysis conditions** for the final deprotection step require equally careful optimization to ensure complete removal of all protecting groups without degradation of the sensitive purine ring system. The **alkali concentration** of 2.5-3.0 equivalents of potassium hydroxide per equivalent of intermediate provides sufficient base for complete deacetylation within a reasonable timeframe. The **reaction time** of 4-6 hours represents the optimal balance between complete deprotection and minimal decomposition, with longer reaction times leading to increased formation of degradation products. The **temperature control** during hydrolysis at 65-70°C ensures reasonable reaction kinetics while preventing excessive decomposition. During the final crystallization, the **pH adjustment** to precisely 7.0 ± 0.2 is critical for obtaining ganciclovir with the correct crystalline form and optimal filtration characteristics. Deviation from this pH range can result in oiling out or formation of amorphous material with inadequate purity [4] [5].

Analytical Methods and Quality Control

HPLC Analysis of Ganciclovir and Related Substances

Chromatographic Conditions:

- Column: C18, 250 × 4.6 mm, 5 μm particle size
- Mobile Phase: 10 mM ammonium acetate buffer (pH 5.0):methanol (95:5, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μL
- Column Temperature: 30°C
- Run Time: 25 minutes

System Suitability Requirements:

- Retention time for ganciclovir: 8.5 ± 0.5 minutes
- Theoretical plates for ganciclovir peak: >5000
- Tailing factor: <1.5
- Resolution from nearest impurity: >2.0

Sample Preparation: Accurately weigh approximately 25 mg of ganciclovir reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase. Transfer 5.0 mL of this solution to a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a solution containing approximately 0.1 mg/mL.

Procedure: Inject the standard solution and sample solutions separately into the chromatograph. Record the chromatograms and measure the responses of the principal peaks. Calculate the content of ganciclovir and related substances by the normalization procedure, disregarding any peaks less than 0.1%. The method should effectively separate ganciclovir from the N-7 isomer (typically eluting at 6.5 minutes), the monoacetyl intermediate (typically eluting at 15.5 minutes), and other potential impurities [4] [5].

Spectroscopic Characterization

FT-IR Spectroscopy: Fourier Transform Infrared spectroscopy provides valuable information about functional groups present in ganciclovir and its key intermediate. For pure ganciclovir, the characteristic absorption bands include:

- Broad band at 3200-3500 cm⁻¹ (O-H and N-H stretching)
- Sharp band at 1695 cm⁻¹ (C=O stretching of amide group)
- Bands at 1605 cm⁻¹ and 1570 cm⁻¹ (C=N and C=C stretching of purine ring)
- Bands at 1250 cm⁻¹ and 1025 cm⁻¹ (C-O stretching vibrations)

For the key intermediate N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, additional characteristic bands appear at:

- Strong bands at 1745 cm⁻¹ and 1235 cm⁻¹ (C=O and C-O stretching of acetate esters)
- Band at 1365 cm⁻¹ (C-H bending of methyl groups in acetate)

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum of ganciclovir (DMSO-d₆) displays the following characteristic chemical shifts:

- δ 10.65 (s, 1H, NH of purine)
- δ 7.75 (s, 1H, C8-H of purine)
- δ 5.35 (s, 2H, OCH₂O bridge)
- δ 4.45 (t, 2H, J = 5.2 Hz, 2×OH exchangeable with D₂O)
- δ 3.65-3.45 (m, 5H, OCH₂CH backbone)
- δ 3.25 (m, 4H, CH₂OH)

The complete spectroscopic characterization, including ¹³C NMR and mass spectrometry data, provides unambiguous confirmation of the chemical structure and purity of both the intermediate and final ganciclovir product [5].

Conclusion and Future Perspectives

The application of **1,3-diacetoxypropane** in ganciclovir synthesis represents a significant advancement in the manufacturing of this critical antiviral medication. The **methodology outlined** in these application notes provides a robust, scalable, and economically viable approach to producing ganciclovir with high regioselectivity and exceptional purity. The key advantages of this synthetic route include the reduced formation of pharmaceutically undesirable N-7 isomer, simplified purification processes, and overall improved yield compared to alternative methods. Furthermore, the well-defined protocols for each synthetic step, coupled with comprehensive analytical control strategies, ensure consistent production of ganciclovir that meets the stringent quality requirements for pharmaceutical use [2] [5].

Looking forward, several **emerging opportunities** exist for further optimization of ganciclovir synthesis. The development of continuous flow processes could potentially enhance the efficiency and sustainability of the alkylation and hydrolysis steps while reducing the overall process footprint. Additionally, the exploration of alternative green solvent systems may address environmental concerns associated with current solvent

usage. The ongoing challenges with ganciclovir's poor oral bioavailability (approximately 5%) have stimulated research into novel formulation strategies, including solid dispersion nanoparticles as described in recent literature. These formulation advances, coupled with optimized synthetic approaches, hold promise for enhancing the therapeutic potential of this essential antiviral agent. The integration of quality by design (QbD) principles and process analytical technology (PAT) in ganciclovir manufacturing represents another frontier for further improving process understanding and control, ultimately ensuring consistent production of this life-saving medication [1].

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